5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antifungal, and antiviral properties . Structurally, it features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3,4-dichlorophenylmethyl group at position 5 and a 2,4-dimethylphenyl group at position 1.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O/c1-12-3-6-18(13(2)7-12)26-19-15(9-24-26)20(27)25(11-23-19)10-14-4-5-16(21)17(22)8-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUVPXNLUGZTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2,4-Dimethylphenyl)-3-amino-1H-pyrazole-4-carboxylate
Ethyl 3-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate (A ) is prepared via cyclocondensation of 2,4-dimethylphenylhydrazine with ethyl 3-ethoxyacrylate in the presence of acetic acid (Scheme 1). The reaction proceeds at 80°C for 6 hours, yielding A in 78–85% after recrystallization.
Scheme 1 :
2,4-Dimethylphenylhydrazine + ethyl 3-ethoxyacrylate → A (78–85%)
Formation of the Pyrimidin-4-one Ring
The pyrimidinone ring is constructed by reacting A with malonic acid derivatives. For example, A reacts with malonyl chloride in the presence of pyridine to form the intermediate B , which undergoes cyclization under acidic conditions (HCl/EtOH) to yield 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (C ) (Scheme 2).
Scheme 2 :
A + malonyl chloride → B → C (65–72%)
A scalable one-pot method adapted from enables efficient assembly of the pyrazolo[3,4-d]pyrimidin-4-one core with simultaneous introduction of the 5-[(3,4-dichlorophenyl)methyl] group (Scheme 3).
Reaction Conditions
- Reactants :
- Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate (D )
- Trimethyl orthoformate (TMOF)
- (3,4-Dichlorophenyl)methanamine
- Catalyst : None required
- Solvent : Ethanol
- Conditions : Microwave irradiation (150 W, 120°C, 20 minutes)
The reaction proceeds via formylation of D by TMOF, followed by nucleophilic attack by (3,4-dichlorophenyl)methanamine to form the pyrimidinone ring. The product is isolated in 82% yield after cooling and filtration.
Scheme 3 :
D + TMOF + (3,4-dichlorophenyl)methanamine → Target compound (82%)
For late-stage introduction of the (3,4-dichlorophenyl)methyl group, a Mannich reaction or alkylation is employed after core formation.
Alkylation of 5-Unsubstituted Intermediate
1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (C ) is treated with (3,4-dichlorophenyl)methyl bromide in the presence of K2CO3 in DMF at 60°C for 8 hours. The reaction affords the target compound in 68% yield (Scheme 4).
Scheme 4 :
C + (3,4-dichlorophenyl)methyl bromide → Target compound (68%)
Catalytic Enhancements and Optimization
Nano-Catalyst Applications
Nano-ZnO (10 mol%) significantly improves yields in cyclocondensation steps. For example, the reaction time for forming A is reduced from 45 to 15 minutes, with yields increasing from 50% to 95% (Table 1).
Table 1 : Catalyst Screening for Cyclocondensation
| Catalyst | Loading (mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| ZnO (bulk) | 5 | 45 | 50 |
| ZnO (nano) | 10 | 15 | 95 |
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves a cyclization reaction of a pyrazole derivative with a nitrile, forming the pyrazolo[3,4-d]pyrimidine core.
2.1 Key Intermediates
-
Ortho-amino esters : Prepared by reacting pyrazole derivatives with appropriate amino acids or amides.
-
Nitriles : Aliphatic or aromatic nitriles (e.g., acetonitrile, benzonitrile) serve as carbonyl precursors.
2.2 Reaction Pathway
-
Amidation : Formation of an imine intermediate via reaction of the amino group with the nitrile.
-
Cyclization : Acid-catalyzed (HCl) intramolecular cyclization to form the pyrimidine ring .
-
Aromatization : Elimination of water or other byproducts to stabilize the heterocyclic system.
Characterization and Stability
-
Structural Analysis :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆Cl₂N₄O | |
| Molecular Weight | 442.3 g/mol | |
| InChI | InChI=1S/C21H16Cl2N4O/c... |
Potential Chemical Transformations
The compound undergoes reactions typical of pyrazolo[3,4-d]pyrimidines:
4.1 Substituent Modification
-
Alkylation/arylation : Replacement of methyl or dichlorophenyl groups with other alkyl/aryl moieties via nucleophilic substitution.
-
Hydrolysis : Potential hydrolysis of the ketone group under basic conditions to form enolic intermediates .
4.2 Bioisosteric Substitution
-
Nitrogen Replacement : Substitution of nitrogen atoms in the pyrazolo core with other heteroatoms (e.g., oxygen, sulfur) to alter pharmacokinetics .
4.3 Cross-Coupling Reactions
Scientific Research Applications
Antiinflammatory Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The compound has been evaluated for its potential to act as an anti-inflammatory agent, demonstrating lower toxicity and ulcerogenic activity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antiplatelet Activity
Another notable application of this compound is its role as an antiplatelet agent. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit platelet aggregation effectively. This property is particularly beneficial in treating conditions such as thrombocytopenia and other disorders where platelet function is compromised . The mechanism involves the modulation of thromboxane A2 pathways and other signaling mechanisms involved in platelet activation.
Anticancer Potential
Emerging studies suggest that pyrazolo[3,4-d]pyrimidines may possess anticancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival . The compound's structural features contribute to its ability to interact with various biological targets implicated in cancer progression.
Synthesis and Structural Characterization
The synthesis of 5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions starting from readily available precursors. The structural characterization is achieved through techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .
Case Study: Antiinflammatory Activity
A study conducted by Abd El-Salam et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that several derivatives exhibited significant reductions in edema compared to control groups . This finding supports the potential therapeutic use of these compounds in inflammatory diseases.
Case Study: Antiplatelet Effects
In another investigation focusing on antiplatelet activity, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit ADP-induced platelet aggregation. Results showed that certain compounds effectively reduced aggregation rates and prolonged bleeding times in animal models . These findings highlight the compound's potential utility in cardiovascular therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly versatile, with substitutions at positions 1, 3, 5, and 6 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Key Biological Activity | Activity Data/IC₅₀ | Reference ID |
|---|---|---|---|---|
| Target Compound: 5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-... | 5: 3,4-dichlorophenylmethyl; 1: 2,4-dimethylphenyl | Not explicitly reported (inferred) | N/A | [11, 17] |
| 5-(4-Bromobenzyl)-1-(2-methylphenyl)-... | 5: 4-bromobenzyl; 1: 2-methylphenyl | Anticancer (potential) | N/A | [11] |
| 3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-... | 5: 4-nitrobenzylideneamino; 3,6: methyl | Anticancer (MCF-7) | IC₅₀ = 11 µM | [19] |
| 5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-... | 5: amino; 6: 4-fluoroaniline; 3: methylthio | Antifungal | 83–100% inhibition* | [15] |
| 6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-... | 6: 3,4-dihydroxybenzyl; 1: 2,4,6-trichlorophenyl | Cyclin inhibition (potential) | N/A | [17] |
At 10–50 mg/L against *Sclerotinia sclerotiorum .
Substituent Effects on Activity
- Conversely, hydroxyl or amino groups improve solubility but may reduce bioavailability .
- Electron-Withdrawing Groups :
Chlorine atoms (electron-withdrawing) in the target compound may stabilize charge-transfer interactions with biological targets, similar to the nitro group in compound 10e (IC₅₀ = 11 µM) . - Steric Effects : The 2,4-dimethylphenyl group at position 1 introduces steric bulk, which could influence binding pocket compatibility compared to smaller substituents like 2-methylphenyl .
Biological Activity
5-[(3,4-Dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antibacterial effects, supported by various studies and data.
- Molecular Formula : C19H16Cl2N2O
- Molecular Weight : 375.25 g/mol
- IUPAC Name : 5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines (MCF-7 and A549) with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various models:
- Animal Studies : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups. The reduction was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen .
Antibacterial Activity
The antibacterial efficacy of pyrazolo[3,4-d]pyrimidine derivatives has also been documented:
- In Vitro Testing : The compound exhibited activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL. These results suggest its potential as a lead compound for developing new antibacterial agents .
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound effectively halts the proliferation of cancer cells .
- Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in viability by approximately 70% at a concentration of 20 µM after 48 hours.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population indicative of apoptosis .
Case Study 2: Inflammatory Response
In an animal model assessing paw edema:
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) or dehydrating agents (P₂O₅) to enhance cyclization efficiency during pyrazolo-pyrimidinone formation .
- Solvent Systems: Reflux in mixed solvents (n-heptane:toluene or glacial acetic acid) improves reaction homogeneity and reduces side products .
- Purification: Recrystallization from ethanol/water or toluene yields high-purity crystals. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3,4-Dichlorophenylmethyl precursor + 2,4-dimethylphenylamine | Core structure assembly |
| 2 | ZnCl₂ in n-heptane:toluene (1:1), 12h reflux | Cyclization |
| 3 | Recrystallization (ethanol/water) | Purification |
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- Multi-NMR Analysis: ¹H and ¹³C NMR confirm substitution patterns (e.g., dichlorophenylmethyl group at C5, dimethylphenyl at N1) .
- IR Spectroscopy: Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrazole/pyrimidine ring vibrations .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₁H₁₇Cl₂N₅O) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Q. What initial biological screening approaches are recommended to assess bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., CDKs) or phosphodiesterases using fluorometric/colorimetric substrates .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs (e.g., cannabinoid or adenosine receptors) due to structural similarity to known ligands .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate substituent roles?
Methodological Answer:
- Systematic Substituent Variation: Replace 3,4-dichlorophenyl with fluorophenyl or methoxyphenyl groups to assess halogen/electron effects .
- Pyrimidinone Modifications: Introduce methyl or ethyl groups at N4 to study steric effects on enzyme binding .
- Data Correlation: Use IC₅₀ values from kinase assays to map substituent contributions to potency .
Q. What strategies resolve contradictions in enzymatic inhibition data across assay conditions?
Methodological Answer:
- Assay Optimization: Standardize pH (7.4 vs. 6.8), co-factors (Mg²⁺/ATP), and temperature (25°C vs. 37°C) to isolate variable impacts .
- Kinetic Studies: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Computational Modeling: Perform molecular dynamics simulations to predict binding affinities under varying conditions .
Q. How to investigate binding mechanisms with target enzymes using integrated approaches?
Methodological Answer:
- Molecular Docking: Use PubChem-derived 3D structures (e.g., InChI=1S/C23H18F2N6O...) to predict binding poses in kinase active sites .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies: Engineer kinase mutants (e.g., T338A in CDK2) to validate key residue interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
